molecular formula C₂₁H₂₄N₄O₂S B1145272 ortho-Mirabegron CAS No. 1684452-80-9

ortho-Mirabegron

Katalognummer: B1145272
CAS-Nummer: 1684452-80-9
Molekulargewicht: 396.51
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ortho-Mirabegron involves several key steps. One common method starts with the reaction of 4-nitrophenylethylamine with a compound of formula (XII) in the presence of a solvent, base, and catalyst to obtain ®-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide. This intermediate is then reduced to ®-2-[2’-(4-nitrophenyl)ethyl]amino]-1-phenylethanol, which is further reduced to ®-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol. Finally, this compound reacts with another intermediate to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent selection, temperature control, and the use of specific catalysts to facilitate the reactions .

Analyse Chemischer Reaktionen

Types of Reactions

Ortho-Mirabegron undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Treatment of Overactive Bladder (OAB)
Ortho-Mirabegron is primarily used to treat OAB symptoms, which include urinary urgency, frequency, and incontinence. It was approved by the U.S. Food and Drug Administration in 2012 for this indication. Clinical trials have demonstrated its efficacy in reducing the number of incontinence episodes and micturitions per day .

2. Efficacy Compared to Antimuscarinics
Studies have shown that this compound is effective in patients who have not responded adequately to antimuscarinic therapies. A meta-analysis indicated that this compound significantly improved urodynamic parameters such as maximum urinary flow rate compared to antimuscarinics .

Parameter Mirabegron Group Antimuscarinic Group P-Value
Maximum Urinary Flow Rate1.78 (1.31, 2.26)0.02 (-2.53, 2.57)<0.05
Post-Void Residual VolumeImprovement notedNot significantly changedN/A

Case Studies and Clinical Trials

Several pivotal studies have evaluated the safety and efficacy of this compound:

  • Phase III Trials : A randomized controlled trial involving over 10,000 participants demonstrated that both 50 mg and 100 mg doses of this compound significantly reduced daily incontinence episodes compared to placebo . The results showed a statistically significant decrease in mean number of micturitions per 24 hours.
  • Elderly Population Studies : A phase IV study focused on patients aged 65 years and older confirmed the efficacy of this compound in this demographic, showing significant improvements in OAB symptoms with a tolerable safety profile .

Safety Profile

This compound has been associated with a lower incidence of side effects compared to traditional treatments, particularly regarding dry mouth and constipation. Commonly reported adverse effects include hypertension and urinary tract infections, but these were similar between treatment and placebo groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ortho-Mirabegron is unique in its selective activation of β3-adrenergic receptors, which results in fewer side effects compared to antimuscarinic agents like solifenacin. Additionally, its complementary mechanism allows for its use alongside other treatments in refractory cases .

Biologische Aktivität

Ortho-Mirabegron is a selective agonist of the β3-adrenergic receptor, primarily indicated for the treatment of overactive bladder (OAB). This compound enhances bladder capacity by promoting the relaxation of the detrusor muscle, thereby alleviating symptoms such as urgency and frequency of urination. This article explores the biological activity of this compound, focusing on its mechanisms, clinical efficacy, pharmacokinetics, and safety profile.

This compound selectively stimulates β3-adrenergic receptors located in the bladder. Activation of these receptors leads to:

  • Relaxation of Detrusor Muscle : This action enhances bladder storage capacity during the fill-void cycle.
  • Inhibition of Neurogenic Overactivity : It reduces involuntary contractions that contribute to OAB symptoms.
  • Modulation of Sensory Pathways : The compound influences bladder afferent neural activity and neurotransmitter release from the urothelium, decreasing bladder sensitivity .

Clinical Efficacy

Several clinical studies have evaluated the efficacy of this compound in managing OAB. Key findings include:

  • Reduction in Micturitions : In a randomized controlled trial, patients receiving this compound showed a statistically significant decrease in mean micturitions per 24 hours compared to placebo (−2.19 for 100 mg bid and −2.21 for 150 mg bid) .
  • Improvement in Quality of Life : Patients reported enhanced quality of life metrics due to reduced urinary symptoms .
  • Long-term Efficacy : Studies indicate sustained efficacy over 12 months with good adherence rates compared to traditional antimuscarinic treatments .

Table 1: Summary of Clinical Trials on this compound

Study TypeSample SizeTreatment DurationPrimary OutcomeResults
Phase II Trial3144 weeksChange in micturitionsSignificant reduction observed
Phase III Trial132812 weeksQuality of Life ImprovementHigher persistence than placebo
Long-term StudyVariesUp to 12 monthsSafety and EfficacySimilar adverse events as placebo

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied:

  • Absorption : The drug has a bioavailability ranging from 29% to 35%, with higher absorption noted in females compared to males.
  • Distribution : It exhibits a large volume of distribution (approximately 1670 liters), indicating extensive tissue penetration.
  • Half-Life : The terminal elimination half-life is around 50 hours, allowing for once-daily dosing .

Safety Profile

This compound is generally well-tolerated, with a side effect profile comparable to other OAB treatments but with a notably lower incidence of dry mouth. However, it may cause:

  • Cardiovascular Effects : Some patients experience increases in systolic blood pressure (SBP) .
  • Drug Interactions : this compound inhibits cytochrome P450 2D6, which may alter the metabolism of co-administered drugs .

Table 2: Common Adverse Effects Associated with this compound

Adverse EffectIncidence (%)
Hypertension~20
Tachycardia~10
Dry Mouth<5

Case Studies

Recent case studies highlight the effectiveness of this compound in various patient populations:

  • Elderly Patients : A study involving elderly patients demonstrated that while SBP remained stable, some individuals experienced significant increases in blood pressure post-treatment .
  • Pediatric Patients : In children with refractory OAB, this compound was effective either as monotherapy or in combination with anticholinergics, showing improvements in bladder capacity and symptom relief .

Eigenschaften

CAS-Nummer

1684452-80-9

Molekularformel

C₂₁H₂₄N₄O₂S

Molekulargewicht

396.51

Synonyme

2-​Amino-​N-​[2-​[2-​[[(2R)​-​2-​hydroxy-​2-​phenylethyl]​amino]​ethyl]​phenyl]​-4-​thiazoleacetamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.